molecular formula C5H7NO4S B240834 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione CAS No. 353467-32-0

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

Cat. No. B240834
CAS RN: 353467-32-0
M. Wt: 177.18 g/mol
InChI Key: XNYJWZMBJIYSED-UHFFFAOYSA-N
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Description

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione (BMT) is an important compound in the field of organic synthesis and biochemistry. It is a versatile reagent for the synthesis of a variety of compounds and has been widely used in the synthesis of drugs, pesticides, and other biologically active compounds. In addition, BMT has been used as a catalyst in various reactions, as a reducing agent, and as a ligand in coordination chemistry.

Scientific Research Applications

Biological Potential and Synthetic Development

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione and its analogues, such as glitazones and rhodanines, have been synthesized since the mid-nineteenth century. These compounds are of significant interest due to their vast biological potential, being found in commercial pharmaceuticals with activities against various diseases. Their synthesis has evolved to include green chemistry methodologies, reflecting a shift towards environmental sustainability. This class of compounds demonstrates promise in the field of medicinal chemistry for future drug development (Santos, Jones Junior, & Silva, 2018).

Applications in Material Science

Another study discusses the conversion of plant biomass into valuable chemicals, highlighting the potential of derivatives like 5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione for the development of new polymers, functional materials, and fuels. This indicates the compound's role in transitioning towards renewable feedstocks in the chemical industry, promising a sustainable alternative to non-renewable hydrocarbon sources (Chernyshev, Kravchenko, & Ananikov, 2017).

Enzymatic Inhibition for Disease Treatment

The compound's scaffold, particularly in the form of 2,4-thiazolidinediones, has been explored for its inhibitory effects on protein tyrosine phosphatase 1B (PTP 1B), a regulator of the insulin signaling pathway. This research suggests potential for the development of treatments for type 2 diabetes mellitus and related metabolic disorders, demonstrating the structural flexibility and pharmacological importance of the thiazolidine ring (Verma, Yadav, & Thareja, 2019).

Antimicrobial and Anticancer Applications

Thiazolidinediones and their derivatives have been associated with a range of biological activities, including antimicrobial and anticancer properties. These compounds have shown promise in the development of novel therapeutic agents, reflecting their potential versatility in addressing a variety of health concerns (Singh, Kajal, Pradhan, Bhurta, & Monga, 2022).

Environmental and Health Impact Studies

Studies on novel brominated flame retardants, including those related to thiazolidine derivatives, indicate the importance of understanding the environmental and health impacts of these compounds. Research in this area is critical for assessing the safety and regulatory considerations associated with the use of such chemicals (Zuiderveen, Slootweg, & de Boer, 2020).

properties

IUPAC Name

5,5-bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO4S/c7-1-5(2-8)3(9)6-4(10)11-5/h7-8H,1-2H2,(H,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYJWZMBJIYSED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1(C(=O)NC(=O)S1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,5-Bis(hydroxymethyl)-1,3-thiazolidine-2,4-dione

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